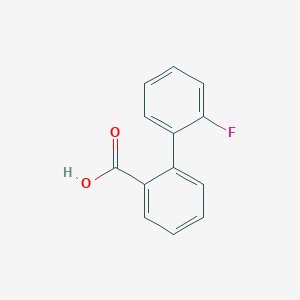

2-(2-fluorophenyl)benzoic Acid

Overview

Description

2-(2-Fluorophenyl)benzoic acid (2-FBA) is an aromatic compound belonging to the benzene family of compounds. It is a white crystalline solid with a melting point of 125–127 °C and a molecular weight of 188.17 g/mol. 2-FBA is used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. It is also a common starting material for the synthesis of fluorinated compounds.

Scientific Research Applications

Fluorescein-Based Fluorescence Probes

2-(2-Fluorophenyl)benzoic acid derivatives have been explored in the design of fluorescein-based fluorescence probes. These derivatives help in understanding the fluorescence properties of fluorescein, which is crucial for biological applications. For example, the relationship between fluorescence properties and the molecular orbital levels of benzoic acid moieties has been studied to guide the design of functional fluorescence probes, particularly for detecting specific biomolecules (Tanaka et al., 2001).

Bacterial Growth Inhibitors

Compounds synthesized from benzoic acids, including derivatives of this compound, have been investigated for their antibacterial properties. They have shown effectiveness in inhibiting bacterial growth, particularly in targeting enzymes involved in bacterial cell-wall biosynthesis (Wang et al., 2016).

Structure-Metabolism Relationships

Studies on substituted benzoic acids, including this compound, provide insights into their metabolism. These studies involve examining molecular properties and monitoring metabolic fates, which is critical in understanding drug metabolism and pharmacokinetics (Ghauri et al., 1992).

Synthesis of New Compounds

This compound is used in the synthesis of new chemical compounds, such as 1,3,4-oxadiazole derivatives, with potential biological activities. These synthesized compounds are characterized and evaluated for various activities, including anti-convulsant and anti-inflammatory properties (Bhat et al., 2016).

Detection and Imaging Applications

Derivatives of this compound are used in developing sensors and probes for detecting specific ions or molecules. For instance, they are employed in designing probes for the ratiometric detection of hydrogen sulfide in biological systems (Goswami et al., 2014).

Antimicrobial Agents and Metabolism Studies

The antimicrobial properties and metabolic pathways of compounds derived from this compound have been examined. These studies contribute to the development of new antimicrobial agents and enhance the understanding of their pharmacological profiles (Komurcu et al., 1995).

Advanced Material Applications

This compound derivatives are utilized in the synthesis of high-performance polymers and materials with specific properties, such as solubility and thermal stability. These materials find applications in various fields, including engineering plastics and optical devices (Xiao et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as ataluren and 4-(4-Fluorophenyl)benzoic acid have been reported to interact with proteins like Bcl-2 and enable ribosomal readthrough of mRNA containing premature stop codons . These targets play crucial roles in cellular processes such as apoptosis and protein synthesis .

Mode of Action

Based on the behavior of structurally similar compounds, it can be hypothesized that it may interact with its targets to modulate their function . For instance, Ataluren enables the cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length protein .

Biochemical Pathways

Phenolic compounds, which include benzoic acid derivatives, are known to be involved in various biochemical pathways . They are synthesized via the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of many primary and secondary metabolites .

Result of Action

For example, 4-(4-Fluorophenyl)benzoic acid can bind to Bcl-2, potentially influencing cell survival and death .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(2-fluorophenyl)benzoic Acid are not fully understood. It is known that benzoic acids are the building blocks of most of the phenolic compounds in foods . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides are presented . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that benzoic acid can improve the performance and nutrient digestibility, inhibit pathogenic microorganisms, and maintain the balance of microflora .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that benzoic acid is involved in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that benzoic acid is relatively stable and readily prepared .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. It is known that benzoic acid can improve the performance of young pigs through promoting nutrient digestion, improving jejunal antioxidant capacity, and maintaining the jejunal morphology .

Metabolic Pathways

The metabolic pathways of this compound are not well-understood. It is known that benzoic acids are involved in the biosynthesis of phenolic compounds in foods .

Subcellular Localization

The subcellular localization of this compound is not well-understood. It is known that protein subcellular localization refers to the spatial distribution of different proteins inside a cell .

Properties

IUPAC Name |

2-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGATZLSIKFSWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408435 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361-92-2 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluorobiphenyl-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)

![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)

acetate](/img/structure/B1335835.png)